5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole
Overview
Description
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1,3-dimethyl-4-nitropyrazole with iodine under controlled conditions to introduce the iodine atom at the 5-position . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of 5-azido-1,3-dimethyl-4-nitro-1H-pyrazole.
Reduction: Formation of 5-iodo-1,3-dimethyl-4-amino-1H-pyrazole.
Oxidation: Formation of various oxidized pyrazole derivatives.
Scientific Research Applications
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target sites through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding interactions .
Properties
IUPAC Name |
5-iodo-1,3-dimethyl-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIDZZOOSNUOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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